Isopentenol

Catalog No.
S618415
CAS No.
27214-40-0
M.F
C5H10O
M. Wt
86.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopentenol

CAS Number

27214-40-0

Product Name

Isopentenol

IUPAC Name

(E)-3-methylbut-1-en-1-ol

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

InChI

InChI=1S/C5H10O/c1-5(2)3-4-6/h3-6H,1-2H3/b4-3+

InChI Key

QVDTXNVYSHVCGW-ONEGZZNKSA-N

SMILES

CC(C)C=CO

Synonyms

isopentenol

Canonical SMILES

CC(C)C=CO

Isomeric SMILES

CC(C)/C=C/O

Isopentenol is an enol that is 3-methylbut-1-ene in which one of the terminal hydrogens is replaced by a hydroxy group. It derives from a hydride of an isopentane.

Isopentenol is a colorless liquid organic compound classified as an isoprenoid alcohol. It is primarily known for its role in the biosynthesis of various natural products, particularly terpenoids. Isopentenol exists in two forms: isoprenol and prenol, which differ in their structural configurations. The compound has a molecular formula of C5H10OC_5H_{10}O and features a hydroxyl group attached to a branched carbon chain, making it a valuable precursor in organic synthesis and metabolic engineering.

, particularly in the context of isoprenoid biosynthesis. Key reactions include:

  • Dehydration: Isopentenol can undergo dehydration to form isoprene, a volatile hydrocarbon, through the action of acid catalysts.
  • Oxidation: Isopentenol can be oxidized to produce various ketones and aldehydes, which are important intermediates in the synthesis of other organic compounds.
  • Condensation: It can participate in condensation reactions with other alcohols or carbonyl compounds to form larger molecules.

These reactions highlight its versatility as a building block for more complex organic structures.

Isopentenol exhibits notable biological activities, contributing to its importance in various fields:

  • Antimicrobial Properties: Some studies suggest that isopentenol and its derivatives possess antimicrobial properties, making them potential candidates for developing natural preservatives or therapeutic agents.
  • Flavor and Fragrance: It is used in the food and fragrance industries due to its pleasant odor and flavor profile.
  • Metabolic Pathways: In microorganisms, isopentenol serves as a key substrate for the production of terpenoids and other secondary metabolites, which have ecological and commercial significance.

Isopentenol can be synthesized through various methods:

  • Microbial Fermentation: Utilizing engineered strains of Escherichia coli or Bacillus subtilis, researchers have developed pathways that convert simple sugars into isopentenol through metabolic engineering techniques. For instance, the introduction of genes encoding enzymes that catalyze the conversion of intermediates from the mevalonate pathway has been shown to enhance production levels significantly .
  • Chemical Synthesis: Traditional chemical methods involve the alkylation of suitable alcohols or the reduction of carbonyl compounds. The use of strong acids or bases can facilitate these transformations.
  • Biotransformation: Enzymatic processes using specific enzymes can convert readily available substrates into isopentenol with high specificity and yield.

Isopentenol has diverse applications across multiple industries:

  • Pharmaceuticals: It serves as an intermediate in synthesizing various drugs and bioactive compounds.
  • Fragrance Industry: Its pleasant scent makes it a common ingredient in perfumes and scented products.
  • Agriculture: Isopentenol derivatives are explored for their potential use as natural insect repellents or attractants.
  • Biofuels: Research into using isopentenol as a biofuel component highlights its potential as a renewable energy source.

Studies have focused on understanding how isopentenol interacts with biological systems:

  • Metabolic Pathway Interactions: Research indicates that isopentenol can influence metabolic pathways related to terpenoid biosynthesis, affecting the production rates of other valuable compounds .
  • Enzyme Substrate Specificity: Investigations into enzyme interactions reveal how certain dehydrogenases can accept isopentenol as a substrate, impacting the efficiency of biosynthetic pathways .

Isopentenol shares structural similarities with several other compounds, primarily within the class of isoprenoids:

CompoundMolecular FormulaKey Characteristics
IsoprenolC5H10OC_5H_{10}OA primary form of isopentenol; used in biofuel production.
PrenolC5H10OC_5H_{10}OAnother structural variant; involved in flavoring agents.
GeraniolC10H18OC_{10}H_{18}OA monoterpenoid alcohol derived from isopentenol; used in perfumes.
FarnesolC15H26OC_{15}H_{26}OA sesquiterpenoid alcohol; important for fragrance and insect pheromones.

Uniqueness of Isopentenol

Isopentenol's uniqueness lies in its dual role as both a precursor in biochemical pathways and an industrially relevant compound. Unlike many similar compounds that are solely utilized for their aromatic properties or as intermediates, isopentenol's versatility extends into energy production and microbial applications, making it a focal point for ongoing research in metabolic engineering and sustainable chemistry.

XLogP3

1.5

Wikipedia

Isopentenol

Dates

Last modified: 02-18-2024

Explore Compound Types